

An In-depth Technical Guide to Dimethylfraxetin: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Dimethylfraxetin*

Cat. No.: *B192595*

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Abstract: **Dimethylfraxetin**, a naturally occurring coumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its anti-inflammatory and neuroactive potentials. Detailed experimental protocols from key studies are presented, and its proposed mechanism of action is visualized through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of **Dimethylfraxetin**.

Chemical Identity and Structure

Dimethylfraxetin is a trimethoxy-substituted derivative of coumarin, a benzopyran-2-one. It is also known as Fraxetin dimethyl ether.^[1] The core structure consists of a benzene ring fused to an α -pyrone ring, with three methoxy groups attached to the benzene moiety at positions 6, 7, and 8.

Table 1: Chemical Identifiers of **Dimethylfraxetin**

Identifier	Value	Reference
IUPAC Name	6,7,8-trimethoxychromen-2-one	[2]
Synonyms	Fraxetin dimethyl ether, 6,7,8-Trimethoxycoumarin	[1]
CAS Number	6035-49-0	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₂ O ₅	[1] [2]
Molecular Weight	236.22 g/mol	[2]
Canonical SMILES	<chem>COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC</chem>	[1]

| InChI Key | RAYQKHLZHPFYEJ-UHFFFAOYSA-N |[\[1\]](#) |

Physicochemical Properties

Dimethylfraxetin is a solid compound with defined physical and chemical characteristics that are crucial for its handling, formulation, and application in research settings.[\[1\]](#)

Table 2: Physicochemical Properties of **Dimethylfraxetin**

Property	Value	Reference
Physical State	Solid	[1]
Melting Point	104-105°C	
Boiling Point	338.68°C (estimated)	
Solubility	Soluble in DMSO (≥73.1 mg/mL)	[1]
UV Absorption (λ _{max})	227 nm; 228.6, 294.7, 338.6 nm	[1] [5]

| Storage & Stability | Stable for ≥ 4 years. Stock solutions are stable for 6 months at -80°C and 1 month at -20°C . |[1][6] |

Pharmacological Properties and Biological Activity

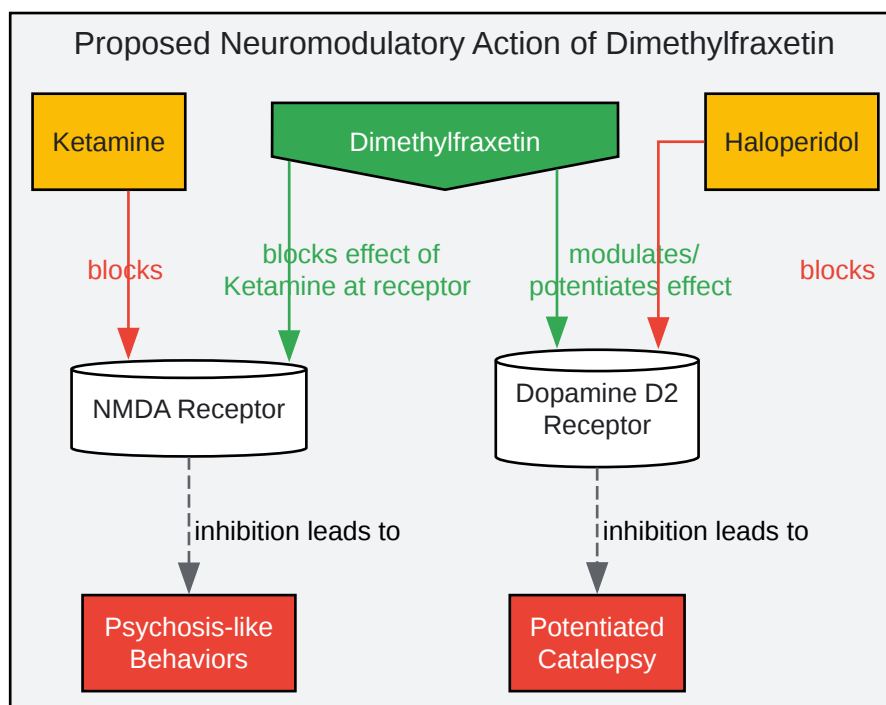
Dimethylfraxetin has been identified in various plants, including *Tagetes lucida*, and is recognized for its biological activities.[1][5]

Anti-inflammatory Activity

Dimethylfraxetin demonstrates significant anti-inflammatory properties. In a key study, it was shown to reduce auricular edema induced by phorbol 12-myristate 13-acetate (TPA) in mice when administered at a dose of 1 mg/ear.[1]

Neuropharmacological Effects

Recent studies have explored the effects of **Dimethylfraxetin** on the central nervous system, particularly in models of psychosis.[5][7] Research indicates that it can interact with both dopaminergic and glutamatergic neurotransmission systems.[5] Specifically, it has been shown to potentiate the cataleptic effects of the D2 receptor antagonist haloperidol and block psychosis-like behaviors induced by the NMDA receptor antagonist ketamine.[5][7][8] This suggests a potential role as a modulator of these key neurotransmitter systems.



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Caption: Proposed interaction of **Dimethylfraxetin** with glutamatergic and dopaminergic pathways.

Experimental Protocols

The following section details the methodologies from a key study investigating the neuropharmacological effects of **Dimethylfraxetin**.

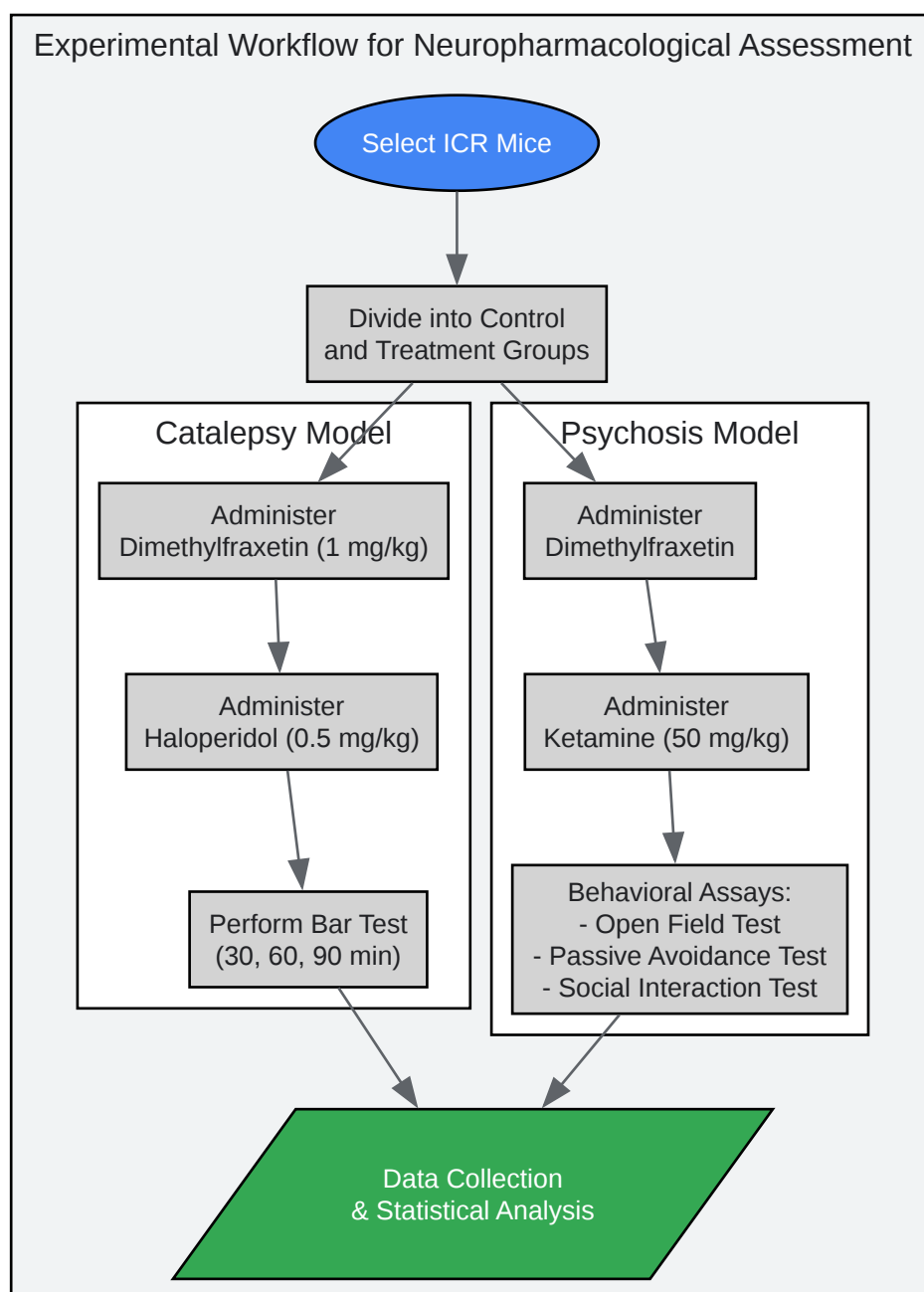
Study of Haloperidol-Induced Catalepsy

- Objective: To evaluate the effect of **Dimethylfraxetin** on catalepsy induced by the antipsychotic drug haloperidol.[5][7]
- Animal Model: ICR mice.[5]
- Methodology:
 - Animals were administered **Dimethylfraxetin** (1 mg/kg).[5]

- After a set period, haloperidol (0.5 mg/kg, i.p.) was administered to induce catalepsy.[7]
- Catalepsy was measured using the Bar Test, where the time a mouse remained in a forced, immobile posture was recorded.[7]
- Measurements were taken at multiple time points (e.g., 30, 60, 90 minutes) post-haloperidol injection.[5]
- Results: **Dimethylfraxetin** was found to potentiate the cataleptic effect induced by haloperidol.[5][7]

Study of Ketamine-Induced Psychosis-like Behaviors

- Objective: To assess the ability of **Dimethylfraxetin** to counteract behavioral abnormalities induced by the glutamatergic antagonist ketamine.[5][8]
- Animal Model: ICR mice.[5]
- Methodology:
 - A single dose of ketamine (50 mg/kg) was administered to induce schizophrenia-like symptoms, including hyperlocomotion, stereotyped behaviors, and cognitive deficits.[5][9]
 - The effects of **Dimethylfraxetin** were evaluated across a battery of behavioral tests:
 - Open Field Test (OFT): To measure locomotor activity and stereotyped behaviors (e.g., total crossings, rearing, grooming).[5]
 - Passive Avoidance Test (PAT): To assess fear-based memory and cognitive function.[5][9]
 - Social Interaction Test (SIT): To evaluate social behavior deficits.[5]
- Results: **Dimethylfraxetin** significantly blocked the effects of ketamine, reducing hyperlocomotion and stereotyped behaviors and counteracting cognitive impairment.[5]



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Caption: Workflow for assessing the neuropharmacological effects of **Dimethylfraxetin**.

Conclusion

Dimethylfraxetin is a promising natural compound with well-documented anti-inflammatory and significant neuroactive properties. Its ability to modulate dopaminergic and glutamatergic

systems highlights its potential as a lead compound for the development of novel therapeutics targeting central nervous system disorders. The detailed chemical, physical, and pharmacological data presented in this guide provide a solid foundation for future research and development efforts. Further investigation is warranted to fully elucidate its mechanisms of action and therapeutic potential.

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